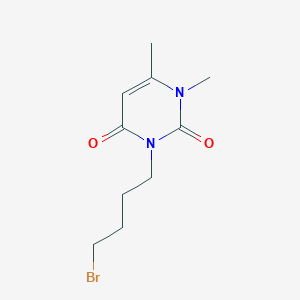
8-Fluoro-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the 8th position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method includes the use of a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py) complex. The reaction is carried out at elevated temperatures, often around 120°C, to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction is crucial, and optimization of reaction parameters such as temperature, reagent concentration, and reaction time is essential to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), and mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and base (e.g., potassium carbonate) under inert atmosphere.
Major Products:
Esterification: Fluoro-naphthoate esters.
Amidation: Fluoro-naphthoamide derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds with fluorinated naphthalene moiety.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2-naphthoic acid involves its ability to participate in various chemical reactions, forming covalent bonds with other molecules. It can act as a nucleophile or electrophile, depending on the specific reaction pathway. For instance, in Suzuki-Miyaura coupling, it acts as an electrophile, reacting with boronic acids to form biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-6-iodobenzoic acid
- 2-Fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-methylbenzonitrile
Comparison: 8-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom on the naphthalene ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and possess distinct photophysical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
5043-22-1 |
|---|---|
Molekularformel |
C11H7FO2 |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
8-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) |
InChI-Schlüssel |
DOWMUMMQQLCKPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)


![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)


![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)


![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)


